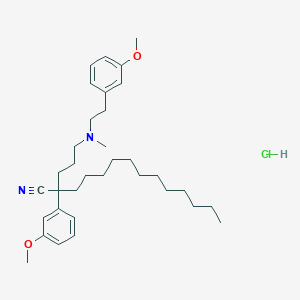
4'-Bromo-2,2,2-trifluoroacetophenone
Vue d'ensemble
Description
4’-Bromo-2,2,2-trifluoroacetophenone is a clear light yellow liquid . It is used in the preparation of carbonyl-bridged bithiazole derivatives . It is also used as a reagent to synthesize MK-5046, a selective Bombesin receptor subtype-3 agonist used to treat obesity .
Synthesis Analysis
4’-Bromo-2,2,2-trifluoroacetophenone can be synthesized from Ethanethioic acid, 2,2,2-trifluoro-, S- (1,1-dimethylethyl) ester and 4-Bromophenylboronic acid .Molecular Structure Analysis
The molecular formula of 4’-Bromo-2,2,2-trifluoroacetophenone is C8H4BrF3O . The InChI string is InChI=1S/C8H4BrF3O/c9-6-3-1-5 (2-4-6)7 (13)8 (10,11)12/h1-4H . The Canonical SMILES string is C1=CC (=CC=C1C (=O)C (F) (F)F)Br .Chemical Reactions Analysis
4’-Bromo-2,2,2-trifluoroacetophenone may be used in the preparation of carbonyl-bridged bithiazole derivatives . It is also used as a reagent to synthesize MK-5046, a selective Bombesin receptor subtype-3 agonist used to treat obesity .Physical And Chemical Properties Analysis
4’-Bromo-2,2,2-trifluoroacetophenone has a molecular weight of 253.02 g/mol . It has a boiling point of 95 °C/4 mmHg and a melting point of 26-30 °C . The density of 4’-Bromo-2,2,2-trifluoroacetophenone is 1.662 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Bithiazole Derivatives
4’-Bromo-2,2,2-trifluoroacetophenone: is utilized in the synthesis of carbonyl-bridged bithiazole derivatives . These derivatives are of interest due to their potential applications in pharmaceuticals and materials science, particularly in the development of novel organic compounds with unique electronic and photophysical properties.
Development of Bombesin Receptor Agonists
This compound serves as a reagent in the synthesis of MK-5046 , a selective Bombesin receptor subtype-3 agonist . Such agonists are being researched for their potential use in treating obesity, as they can modulate appetite and energy metabolism.
Organic Building Blocks
Due to its reactive bromo and trifluoromethyl groups, 4’-Bromo-2,2,2-trifluoroacetophenone is a valuable building block in organic chemistry . It can be used to introduce these functional groups into more complex molecules, which is crucial for the development of new chemical entities in drug discovery.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mécanisme D'action
Target of Action
4’-Bromo-2,2,2-trifluoroacetophenone is a chemical compound used in the synthesis of various pharmaceuticals It has been used as a reagent to synthesize mk-5046, a selective bombesin receptor subtype-3 agonist .
Mode of Action
Its role as a reagent in the synthesis of mk-5046 suggests that it may interact with its targets through a series of chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
It’s known to be used in the preparation of carbonyl-bridged bithiazole derivatives , which suggests that it may influence pathways involving these compounds.
Pharmacokinetics
Its physical properties such as its boiling point of 95 °c/4 mmhg (lit) and melting point of 26-30 °C (lit) may influence its pharmacokinetic behavior.
Result of Action
Its use in the synthesis of mk-5046, a selective bombesin receptor subtype-3 agonist used to treat obesity , suggests that it may have significant effects at the molecular and cellular level.
Action Environment
It’s important to note that chemical reactions involving this compound should be conducted under controlled conditions to ensure safety and efficacy .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSAQHSAGRWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345342 | |
| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2,2,2-trifluoroacetophenone | |
CAS RN |
16184-89-7 | |
| Record name | 4′-Bromo-2,2,2-trifluoroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16184-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


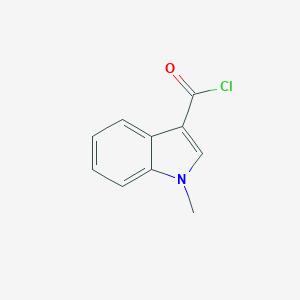
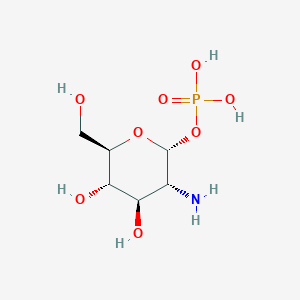

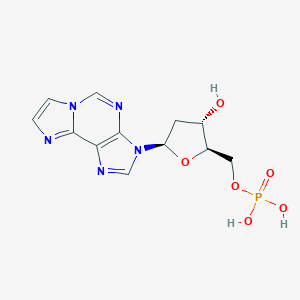

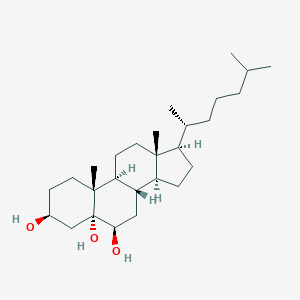

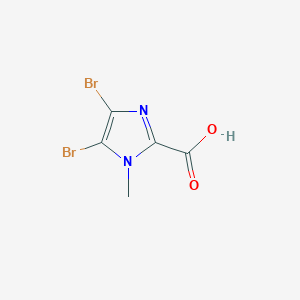
![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)


